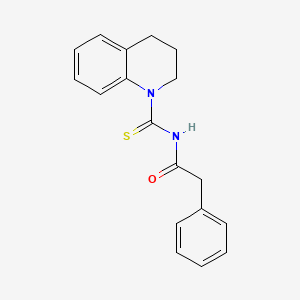
N-(3,4-dihydro-1(2H)-quinolinylcarbonothioyl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dihydro-1(2H)-quinolinylcarbonothioyl)-2-phenylacetamide, commonly known as DPC-681, is a chemical compound that has gained significant attention in scientific research in recent years. This compound belongs to the class of quinoline-based compounds, which have been extensively studied for their potential therapeutic applications. DPC-681 has shown promising results in various preclinical studies, and researchers are exploring its potential use in treating various diseases.
Wirkmechanismus
The exact mechanism of action of DPC-681 is not fully understood. However, studies have suggested that DPC-681 exerts its therapeutic effects by inhibiting various signaling pathways involved in cell growth, survival, and inflammation. It has been shown to inhibit the activity of protein kinases, which play a crucial role in the regulation of cell growth and survival. DPC-681 has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
DPC-681 has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DPC-681 has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has been shown to improve cognitive function and motor coordination in animal models of neurodegenerative diseases. DPC-681 has also been shown to have anti-inflammatory activity by inhibiting the expression of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
DPC-681 has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has a high purity and is soluble in various solvents, making it easy to use in various assays. However, DPC-681 also has some limitations. Its mechanism of action is not fully understood, and further studies are needed to elucidate its therapeutic potential fully. Moreover, DPC-681 has not been tested in clinical trials, and its safety and efficacy in humans are unknown.
Zukünftige Richtungen
There are several future directions for DPC-681 research. Firstly, further studies are needed to elucidate the mechanism of action of DPC-681 fully. Secondly, DPC-681 needs to be tested in clinical trials to determine its safety and efficacy in humans. Thirdly, researchers need to explore the potential use of DPC-681 in treating other diseases such as autoimmune disorders and infectious diseases. Fourthly, researchers need to optimize the synthesis method of DPC-681 to obtain higher yields and purity of the compound. Finally, researchers need to explore the use of DPC-681 in combination with other drugs to enhance its therapeutic potential.
Synthesemethoden
The synthesis of DPC-681 involves the reaction of 2-phenylacetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3,4-dihydroquinoline in the presence of a base. The final product is obtained by reacting the intermediate with ammonium carbonate. The synthesis of DPC-681 is a multistep process that requires careful optimization of reaction conditions to obtain high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
DPC-681 has been studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammation. In preclinical studies, DPC-681 has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. It has also shown neuroprotective effects and anti-inflammatory activity. DPC-681 has been tested in animal models of Alzheimer's disease and multiple sclerosis, and it has shown significant improvement in cognitive function and motor coordination.
Eigenschaften
IUPAC Name |
N-(3,4-dihydro-2H-quinoline-1-carbothioyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c21-17(13-14-7-2-1-3-8-14)19-18(22)20-12-6-10-15-9-4-5-11-16(15)20/h1-5,7-9,11H,6,10,12-13H2,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZAPYANJSEVIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=S)NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)-2-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-acetyl-2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-6-methyl-4-(3-nitrophenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4957996.png)
![methyl 2-[(3-{[(4-fluorobenzoyl)amino]methyl}-1-piperidinyl)carbonyl]benzoate](/img/structure/B4958005.png)
![17-(1,3-benzothiazol-2-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4958009.png)
![4-[2-(2,3-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B4958018.png)
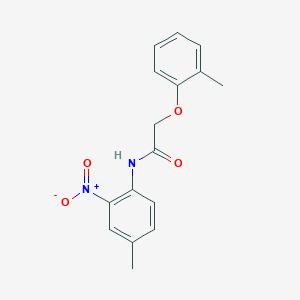
![N-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-2-propanamine](/img/structure/B4958030.png)
![N-(3,5-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B4958031.png)
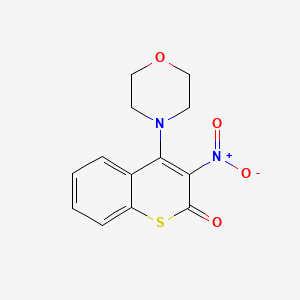
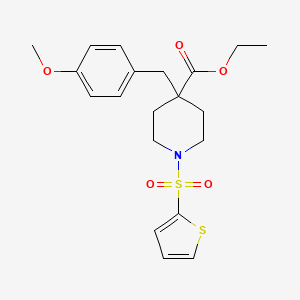
![8-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4958058.png)
![5-{6-[(2-chlorobenzyl)amino]-3-pyridazinyl}-2-ethylbenzenesulfonamide](/img/structure/B4958063.png)
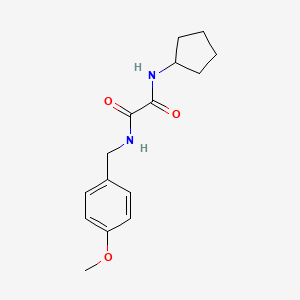
![(5S)-5-[(benzyl{[2-(2-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B4958071.png)
![1-[4-(4-iodophenoxy)butoxy]-3-methoxybenzene](/img/structure/B4958075.png)